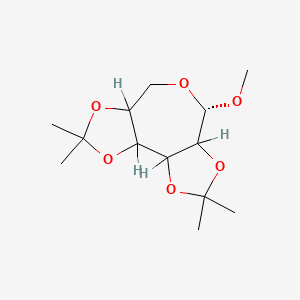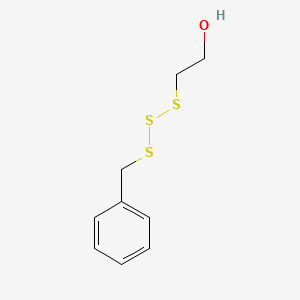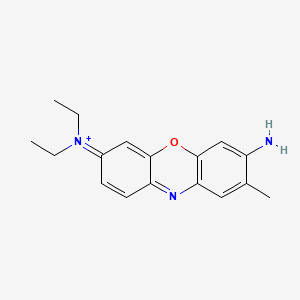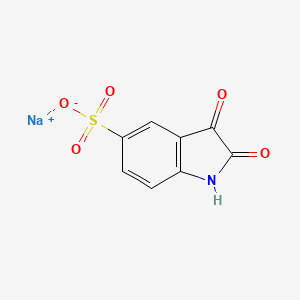
5-Amino-1-formylisoquinoline thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-formylisoquinoline thiosemicarbazone is a chemical compound with the CAS Registry Number 20335-57-3 . It is a member of the α-(N)-heterocyclic carboxaldehyde thiosemicarbazone class . This class of compounds has been studied for their potential as antineoplastic agents .
Synthesis Analysis
The synthesis of thiosemicarbazone derivatives, including this compound, involves various processes. These processes can vary depending on the aldehydes and ketones used, the substituents attached to the carbonyl moiety, and the metal and its oxidation state . The synthesis process also depends on the geometries, counter ions, presence of a solvent or additional molecules in the structures, and substituents on the S or N (4)-atoms .Molecular Structure Analysis
Thiosemicarbazone complexes, including this compound, possess structural diversity and variable bonding patterns . The ability of the transition metals to acquire different geometries like octahedral, square planar, and tetrahedral in different coordination environments has encouraged researchers to explore the coordination chemistry of thiosemicarbazone complexes .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various factors. For instance, the acetylation of the 5-amino group of the model substrate 5-amino-1,4-dimethylisoquinoline was found to be lower than that of 5-amino-1-methylisoquinoline when incubated with acetyl-coenzyme A and rat liver homogenate . This suggests that the presence of the 4-methyl function offers steric hindrance to enzymatic substitution of the adjacent 5-amino group .Aplicaciones Científicas De Investigación
Antineoplastic Activity and Enzyme Inhibition
5-Amino-1-formylisoquinoline thiosemicarbazone has been extensively studied for its potential in cancer therapy. It is among the most potent known inhibitors of ribonucleoside diphosphate reductase, a major target for the expression of antineoplastic activity. This enzyme is crucial for DNA synthesis, and its inhibition by compounds like this compound plays a significant role in cancer treatment. The compound's potency at the enzymatic level is consistent with its antineoplastic activity against various neoplasms such as Sarcoma 180, Leukemia L1210, Leukemia P388, and the B16 melanoma (Agrawal et al., 1977).
Inhibitors of DNA Biosynthesis
The γ-(N)-heterocyclic carboxaldehyde thiosemicarbazones, including this compound, are known to be potent inhibitors of DNA biosynthesis. Their primary site of action is at the level of the enzyme ribonucleotide reductase. Kinetic studies have demonstrated that the active inhibitory form of these compounds is an iron chelate, which consists of two molecules of the drug per atom of iron (Sartorelli, 1979).
Iron Chelate Formation and Impact on Ribonucleotide Reductase
The iron chelate of 1-formylisoquinoline thiosemicarbazone, closely related to this compound, is one of the most potent inhibitors for mammalian ribonucleotide reductase. This inhibition targets the tyrosine free radical of the enzyme's M2 subunit, requiring oxygen for the reaction. The removal of the drug allows for the regeneration of the tyrosine radical and the ribonucleotide reductase activity (Thelander & Gräslund, 1983).
Synthesis, Characterization, and Antitumor Activity
Iron(II) and iron(III) complexes with this compound have been synthesized and characterized. These complexes show significant antitumor activity against the P 388 lymphocytic leukemia test system in mice, demonstrating the compound's potential in cancer treatment (Mohan et al., 1988).
Mecanismo De Acción
5-Amino-1-formylisoquinoline thiosemicarbazone has been shown to be a potent inhibitor of the enzyme ribonucleoside diphosphate reductase . This enzyme is a major target for the expression of antineoplastic activity by this class of agents . The inhibition of this enzyme blocks the cell cycle, eventually leading to apoptosis and cell death .
Direcciones Futuras
The future directions for research on 5-Amino-1-formylisoquinoline thiosemicarbazone and similar compounds involve further exploration of their antineoplastic activity and their potential for clinical trials . Additionally, more research is needed to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Amino-1-formylisoquinoline thiosemicarbazone involves the reaction of 5-Amino-1-formylisoquinoline with thiosemicarbazide in the presence of a reducing agent.", "Starting Materials": [ "5-Amino-1-formylisoquinoline", "Thiosemicarbazide", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve 5-Amino-1-formylisoquinoline in a suitable solvent (e.g. ethanol)", "Add thiosemicarbazide to the solution and stir for several hours at room temperature", "Add a reducing agent (e.g. sodium borohydride) to the reaction mixture and stir for several more hours", "Filter the resulting solid and wash with a suitable solvent (e.g. water or ethanol)", "Dry the product under vacuum to obtain 5-Amino-1-formylisoquinoline thiosemicarbazone" ] } | |
| 20335-57-3 | |
Fórmula molecular |
C11H11N5S |
Peso molecular |
245.31 g/mol |
Nombre IUPAC |
[(Z)-(5-aminoisoquinolin-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H11N5S/c12-9-3-1-2-8-7(9)4-5-14-10(8)6-15-16-11(13)17/h1-6H,12H2,(H3,13,16,17)/b15-6- |
Clave InChI |
MLTULNASULCZLR-UUASQNMZSA-N |
SMILES isomérico |
C1=CC2=C(C=CN=C2/C=N\NC(=S)N)C(=C1)N |
SMILES |
C1=CC2=C(C=CN=C2C=NNC(=S)N)C(=C1)N |
SMILES canónico |
C1=CC2=C(C=CN=C2C=NNC(=S)N)C(=C1)N |
Sinónimos |
5-amino-1-formylisoquinoline thiosemicarbazone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1226895.png)



![6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1226903.png)
![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid](/img/structure/B1226904.png)

![3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1226908.png)
![8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester](/img/structure/B1226909.png)


![2-(4-ethoxyphenyl)-N-[3-(1-imidazolyl)propyl]-4-quinolinecarboxamide](/img/structure/B1226915.png)

![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)
